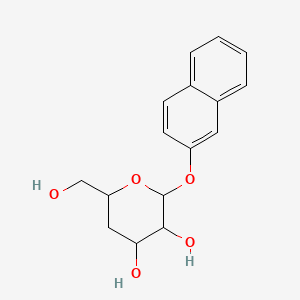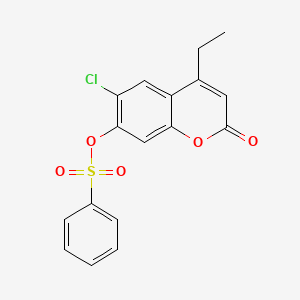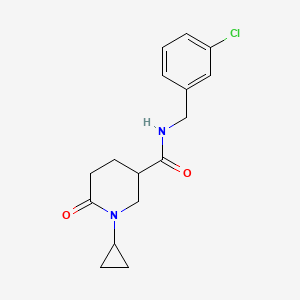
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol is an organic compound characterized by its complex structure, which includes a naphthalene ring, an oxane ring, and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the naphthalene ring, which is then functionalized to introduce the hydroxymethyl group. Subsequent steps involve the formation of the oxane ring and the introduction of additional hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthaldehyde or naphthoic acid, while reduction can produce naphthalenemethanol.
科学研究应用
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of hydroxylated naphthalene derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism by which 6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups and the naphthalene ring can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
相似化合物的比较
Similar Compounds
6-(Hydroxymethyl)-2-naphthol: Similar structure but lacks the oxane ring.
2-Naphthalenemethanol: Contains the naphthalene ring and hydroxymethyl group but lacks additional hydroxyl groups and the oxane ring.
2-Naphthalenol: Contains the naphthalene ring and a single hydroxyl group.
Uniqueness
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol is unique due to the presence of both the naphthalene and oxane rings, as well as multiple hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
6-(hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-9-13-8-14(18)15(19)16(21-13)20-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUIDODJVPCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)OC2=CC3=CC=CC=C3C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methylthiophene-3-carboxylate](/img/structure/B5134874.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5134881.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5134902.png)
![1-benzyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5134903.png)
![Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)
![1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)

![(4-Bromophenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B5134944.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5134952.png)
![2-methyl-5-{4-[(5-methyl-3-pyridinyl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5134958.png)
